

# STK683963: A Novel Activator of ATG4B Compared to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | STK683963 |           |
| Cat. No.:            | B1682493  | Get Quote |

In the landscape of autophagy modulation, the cysteine protease ATG4B has emerged as a critical regulator and a promising therapeutic target. While much focus has been placed on the development of ATG4B inhibitors for applications in diseases like cancer, the discovery of activators provides a valuable tool for studying the intricacies of autophagic processes and may hold therapeutic potential in conditions with deficient autophagy. This guide provides a comparative analysis of **STK683963**, a recently identified potent activator of cellular ATG4B activity, against a panel of known ATG4B inhibitors.

## **Performance Comparison**

**STK683963** has been identified as a strong, albeit likely indirect, activator of ATG4B. Its mechanism is proposed to be mediated through redox-regulation of the enzyme in cells.[1][2] In contrast, a range of small molecule inhibitors have been developed to directly target the catalytic activity of ATG4B. The following table summarizes the key quantitative data for **STK683963** and several known ATG4B inhibitors.



| Compound   | Туре      | Target                  | Quantitative<br>Data                                                    | Notes                                                                                                                                                     |
|------------|-----------|-------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| STK683963  | Activator | ATG4B                   | Dose-dependent increase in luciferase reporter activity (0-50 µM)[1][2] | Effect observed after 24-hour treatment, suggesting an indirect mechanism.[2][3] Activity is blocked by the reducing agent N-acetyl cysteine (NAC).[2][3] |
| FMK 9a     | Inhibitor | ATG4B<br>(Autophagin-1) | IC50: 80 nM (TR-<br>FRET assay), 73<br>nM (cellular LRA)<br>[4]         | Forms an irreversible covalent bond with the catalytic cysteine (Cys74). [4]                                                                              |
| LV-320     | Inhibitor | ATG4B                   | IC50: 24.5 μM,<br>Kd: 16 μM[5][6]                                       | A potent and uncompetitive inhibitor.[5][6]                                                                                                               |
| NSC 185058 | Inhibitor | ATG4B                   | -                                                                       | Markedly attenuates autophagic activity.[7]                                                                                                               |
| S130       | Inhibitor | ATG4B                   | IC50: 3.24 μM[6]                                                        | A high-affinity,<br>selective<br>inhibitor.[6]                                                                                                            |
| Atg4B-IN-2 | Inhibitor | ATG4B                   | Ki: 3.1 μM, IC50:<br>11 μM[6]                                           | A potent competitive inhibitor.[6]                                                                                                                        |
| MJO445     | Inhibitor | ATG4B                   | -                                                                       | Inhibits<br>autophagy in                                                                                                                                  |



glioblastoma.[8]

## **Signaling Pathway and Mechanism of Action**

ATG4B plays a crucial role in the processing of Atg8 family proteins (including LC3), which is essential for autophagosome formation. **STK683963** enhances this process, while inhibitors block it. The proposed mechanism of **STK683963** involves the modulation of the cellular redox state, which in turn impacts ATG4B activity.





Click to download full resolution via product page

ATG4B's role in autophagy and points of modulation.

## **Experimental Protocols**

A key experiment to determine ATG4B activity involves a luciferase release reporter assay.[3]







Principle: A fusion protein of  $\beta$ -actin and LC3, with a Gaussia luciferase fragment (dNGLUC) at the C-terminus of LC3, is expressed in cells. Cleavage of LC3 by ATG4B releases the dNGLUC fragment into the cell culture supernatant. The amount of luciferase activity in the supernatant is directly proportional to the cellular ATG4B activity.

#### Protocol:

- Cell Culture: HeLa cells stably expressing the Actin-LC3-dNGLUC reporter (HeLa-ActinLC3dNGLUC) are cultured in 384-well plates.
- Compound Treatment: Test compounds, such as STK683963 or ATG4B inhibitors, are added to the wells at various concentrations. A DMSO control is also included.
- Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours for STK683963).[2][3]
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- Luciferase Assay: The luciferase activity in the collected supernatant is measured using a luminometer following the addition of a coelenterazine substrate.
- Data Analysis: The luciferase readings are normalized to the DMSO control to determine the fold change in ATG4B activity.





Click to download full resolution via product page

Workflow for the ATG4B luciferase release assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [STK683963: A Novel Activator of ATG4B Compared to Known Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682493#stk683963-vs-known-inhibitor-activator-comparison]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com